(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
CAS No.: 937795-94-3
Cat. No.: VC2400100
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937795-94-3 |
|---|---|
| Molecular Formula | C12H16N4S |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine |
| Standard InChI | InChI=1S/C12H16N4S/c13-7-9-1-4-16(5-2-9)12-11-10(3-6-17-11)14-8-15-12/h3,6,8-9H,1-2,4-5,7,13H2 |
| Standard InChI Key | ZKNFKYHZGAWSEG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)C2=NC=NC3=C2SC=C3 |
| Canonical SMILES | C1CN(CCC1CN)C2=NC=NC3=C2SC=C3 |
Introduction
Chemical Structure and Properties
(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is a complex organic compound belonging to the class of heterocyclic amines. It features a thieno[3,2-d]pyrimidine moiety connected to a piperidine ring, with a methanamine functional group attached to the piperidine. This unique structural arrangement contributes to its potential biological activities and chemical reactivity patterns. The compound's fundamental chemical parameters are presented in the table below.
| Parameter | Value |
|---|---|
| CAS Number | 937795-94-3 |
| Molecular Formula | C₁₂H₁₆N₄S |
| Molecular Weight | 248.35 g/mol |
| Structural Features | Thieno[3,2-d]pyrimidine moiety, piperidine ring, methanamine group |
The thieno[3,2-d]pyrimidine core consists of a fused ring system where a thiophene ring is connected to a pyrimidine ring. This arrangement creates a planar, heterocyclic structure that contributes significantly to the compound's ability to interact with biological targets. The piperidine ring provides conformational flexibility, while the methanamine group offers potential hydrogen bonding capabilities, both critical features for molecular recognition processes in biological systems.
Analytical Characterization
Comprehensive characterization of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine requires multiple analytical techniques to confirm its structure, purity, and physicochemical properties. The primary analytical methods employed include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information by analyzing the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule. The thieno[3,2-d]pyrimidine moiety typically shows characteristic aromatic signals in the downfield region, while the piperidine and methanamine groups exhibit signals in more upfield regions of the spectrum.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as both a purification method and an analytical tool to assess the purity of the compound. Mass spectrometry coupled with chromatographic techniques (LC-MS) provides confirmation of the molecular weight and fragmentation pattern, which further validates the structural assignment.
Biological Activity and Applications
Compounds featuring the thieno[3,2-d]pyrimidine scaffold have demonstrated significant biological activities, particularly in pharmaceutical applications. While specific biological data for (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is limited in the provided search results, related compounds with similar structural features have shown promising therapeutic potential.
Therapeutic Applications
Based on structural analogy with related compounds, (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine may have potential applications in:
-
Oncology research - as kinase inhibitors that modulate cell signaling pathways involved in cancer progression
-
Neurodegenerative disease research - through modification of cellular processes implicated in neuronal damage
-
Anti-inflammatory applications - via inhibition of signaling cascades involved in inflammatory responses
Related Compounds
Several classes of compounds share structural similarities with (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine, each with distinctive biological activities and applications.
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives represent a related class of compounds with the thiophene and pyrimidine rings fused in a slightly different orientation. These compounds have been identified as ATP-competitive inhibitors with potential applications as kinase inhibitors. For instance, compound CRT0066854 has been characterized as a potent and selective chemical tool for modulating atypical protein kinase C (aPKC) activity .
Sirtuin Modulators
Thieno[3,2-d]pyrimidine-6-carboxamides have been investigated as sirtuin modulators with potential applications in treating various diseases. These compounds feature similar core structures to our target compound but differ in their substitution patterns and functional groups .
ROCK Inhibitors
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as Rho-associated protein kinase (ROCK) inhibitors. The most potent compound in this series, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k), showed IC₅₀ values of 0.004 μM and 0.001 μM against ROCK I and ROCK II, respectively. These compounds can reduce the phosphorylation level of ROCK downstream signaling proteins and induce changes in cell morphology and migration .
Current Research Directions
Research involving (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine and related compounds continues to evolve, focusing on several key areas:
Medicinal Chemistry Optimization
Ongoing medicinal chemistry efforts aim to expand the structure-activity relationships of thieno-pyrimidine compounds to improve potency, selectivity, and pharmacokinetic properties. These efforts include:
-
Core structure modifications to enhance target binding
-
Exploration of alternative substituents at key positions
-
Investigation of bioisosteric replacements to improve pharmacological profiles
Target Identification and Validation
Identifying the specific biological targets of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine would provide valuable insights into its mechanism of action and potential therapeutic applications. Techniques such as affinity chromatography, proteomic analysis, and computational modeling can help elucidate these interactions.
Therapeutic Development
The potential therapeutic applications of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine and related compounds are being explored in various disease contexts. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise as ROCK inhibitors with potential applications in treating conditions involving cell morphology and migration abnormalities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume